molecular formula C18H17ClN4OS B5574343 4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5574343
M. Wt: 372.9 g/mol
InChI Key: BGUZBXOYYSDKII-RGVLZGJSSA-N
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Description

4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H17ClN4OS and its molecular weight is 372.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.0811600 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including compounds structurally related to "4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol", has demonstrated significant antimicrobial properties. Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some exhibited good to moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, Bayrak et al. (2009) reported the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, which showed promising antimicrobial activity (Bayrak et al., 2009).

Anticancer Evaluation

The anticancer potential of triazole derivatives has also been explored. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activity against a panel of 60 cell lines derived from various cancer types, showcasing the broad application potential of triazole compounds in anticancer research (Bekircan et al., 2008).

Synthesis Methodologies and Chemical Properties

The synthesis and chemical properties of triazole derivatives are of significant interest for their versatility and potential applications in various fields of chemistry and pharmacology. For instance, Patel and Patel (2009) focused on the synthesis of 1,2,4-triazole derivatives and their antibacterial activities, highlighting the diverse chemical manipulations possible with the triazole core (Patel & Patel, 2009).

Advanced Applications in Chemical Synthesis

Further research has delved into the use of triazole derivatives as intermediates for the synthesis of more complex compounds with potential biological activities. This includes the development of novel heterocyclic compounds that could serve as key intermediates in the synthesis of drugs with antimicrobial, antifungal, and potentially anticancer activities. For example, Rajurkar et al. (2016) synthesized 4-[(arylimino) methyl-5-(4-[(aryl) methylidene] amino) phenyl)-4H-1,2,4-triazole-3-thiol derivatives, showcasing the compound's utility in creating molecules with significant antimicrobial activity (Rajurkar et al., 2016).

Properties

IUPAC Name

4-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-2-17-21-22-18(25)23(17)20-11-14-5-3-4-6-16(14)24-12-13-7-9-15(19)10-8-13/h3-11H,2,12H2,1H3,(H,22,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUZBXOYYSDKII-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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